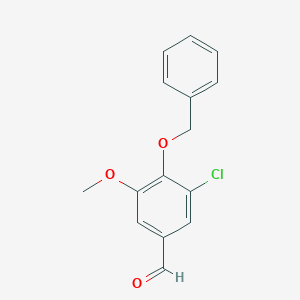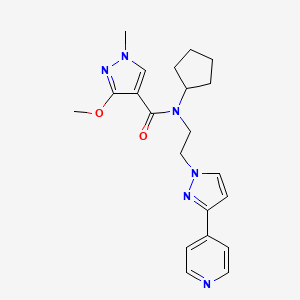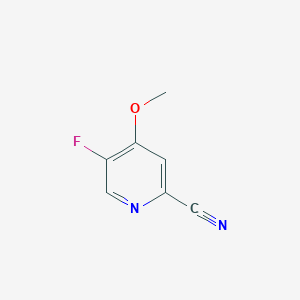![molecular formula C12H8N2OS B2440625 2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile CAS No. 907962-53-2](/img/structure/B2440625.png)
2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and biological properties. This compound is part of the broader class of 4H-chromenes, which are known for their potential therapeutic applications, including antibacterial, antitumor, and anti-inflammatory activities .
Applications De Recherche Scientifique
2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as 2-amino-4h-chromene derivatives, have been reported to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins.
Mode of Action
Based on the structural similarity to 2-amino-4h-chromene derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given the wide range of biological activities exhibited by structurally similar compounds, it is likely that this compound may affect multiple biochemical pathways .
Result of Action
Structurally similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .
Analyse Biochimique
Biochemical Properties
Similar compounds, such as 2-amino-4H-pyran-3-carbonitrile derivatives, have been shown to interact with a variety of enzymes and proteins . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function of the target biomolecules .
Cellular Effects
Similar compounds have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the interactions of the compound with various biomolecules within the cell .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been synthesized and studied under various conditions, providing some insight into the potential stability, degradation, and long-term effects of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile typically involves a one-pot, three-component reaction. This reaction includes the condensation of an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at elevated temperatures (e.g., 90°C). Catalysts such as magnetic nanocatalysts (MNPs@Cu) can be used to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to ensure environmentally friendly and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the chromene ring are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized chromene derivatives, while substitution reactions can produce various substituted chromene compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4H-chromene derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-amino-4H-pyran derivatives: These compounds also possess a heterocyclic ring system and are known for their pharmacological properties.
Uniqueness
2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile is unique due to its thieno[2,3-c]chromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex biological processes .
Propriétés
IUPAC Name |
2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c13-5-8-11-7-3-1-2-4-9(7)15-6-10(11)16-12(8)14/h1-4H,6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCNPQUIOLSGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)C(=C(S2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2440553.png)
![N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2440554.png)

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2440558.png)
![1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B2440559.png)


![N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl))carboxamide](/img/structure/B2440563.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2440564.png)

